molecular formula C8H10N2O B12611561 1,3-Dihydro-2-benzofuran-4,7-diamine CAS No. 917805-14-2

1,3-Dihydro-2-benzofuran-4,7-diamine

Cat. No.: B12611561
CAS No.: 917805-14-2
M. Wt: 150.18 g/mol
InChI Key: WOJZTEONWUDIFN-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-4,7-diamine: is a heterocyclic organic compound with the molecular formula C8H10N2O. This compound features a benzofuran ring system with two amine groups attached at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydro-2-benzofuran-4,7-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-2-benzofuran-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-benzofuran-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydro-2-benzofuran-4,7-diamine is unique due to the presence of two amine groups at specific positions on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

917805-14-2

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-4,7-diamine

InChI

InChI=1S/C8H10N2O/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2H,3-4,9-10H2

InChI Key

WOJZTEONWUDIFN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)N)N

Origin of Product

United States

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